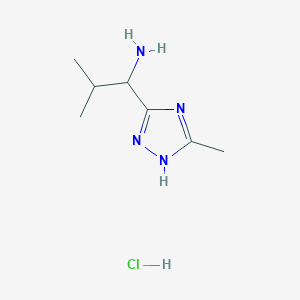
1-(Methylglycyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.
Industry: It is utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways. Piperidine derivatives often exhibit pharmacological activity by binding to specific receptors or enzymes, thereby modulating their function . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various types of cancers.
Matrine: Known for its anticancer and antimicrobial properties.
The uniqueness of 1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid lies in its specific structure and the resulting pharmacological activities, which may differ from other piperidine derivatives.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-6-8(12)11-4-2-7(3-5-11)9(13)14/h7,10H,2-6H2,1H3,(H,13,14) |
InChI Key |
KASCVPFEBOIQLM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)


![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)

![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)






![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)

